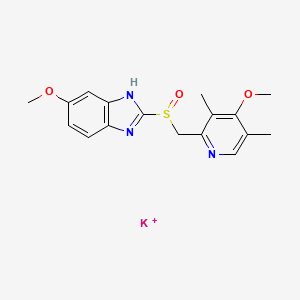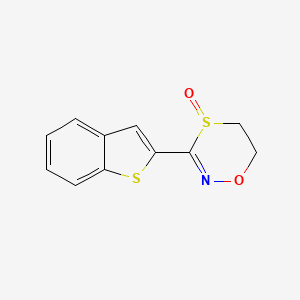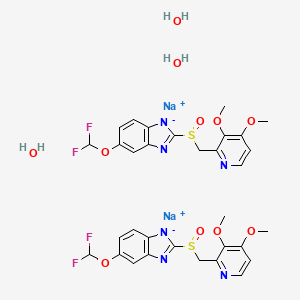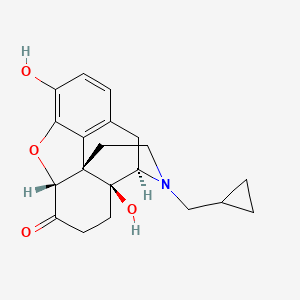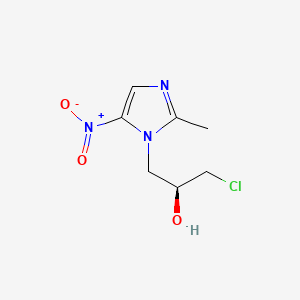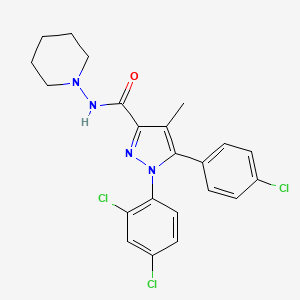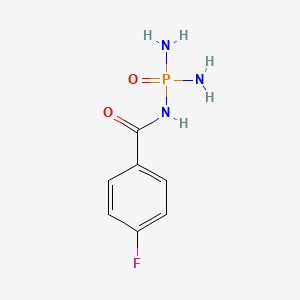
Flurofamide
Vue d'ensemble
Description
Flurofamide is a urease inhibitor . Its chemical name is N-(Diaminophosphinyl)-4-fluorobenzamide .
Molecular Structure Analysis
The molecular formula of this compound is C7H9FN3O2P . It has a molecular weight of 217.14 . The structure contains 23 bonds in total, including 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, and 1 six-membered ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 217.14 . It is soluble up to 50 mM in DMSO . The density is 1.5±0.1 g/cm3 . It has a molar refractivity of 49.2±0.3 cm3, and a molar volume of 149.0±3.0 cm3 .Applications De Recherche Scientifique
Inhibition des uréaplasmes
Le Flurofamide s'est révélé être un inhibiteur puissant de l'uréase, inhibant efficacement la multiplication des souches d'uréaplasmes d'origine génitale humaine, ainsi que des souches de ouistitis. Cette spécificité pour les uréaplasmes par rapport aux autres mycoplasmes suggère son utilisation potentielle dans le traitement des infections causées par ces organismes .
Traitement des infections induites par les uréaplasmes
Des études ont indiqué que le this compound peut prévenir et traiter les infections induites par les uréaplasmes. Sa capacité à éliminer rapidement ces organismes lorsqu'il est administré par voie orale a été documentée, mettant en évidence son potentiel thérapeutique .
Amélioration des infections cérébrales
Le this compound a été observé pour réduire la transmigration dans le cerveau, atténuant ainsi les infections chez les modèles murins. Cela suggère son application dans le traitement des infections neurologiques où les bactéries productrices d'uréase peuvent jouer un rôle .
Mécanisme D'action
Target of Action
Flurofamide primarily targets urease , an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia . This enzyme is found in numerous organisms, including bacteria, fungi, algae, plants, and invertebrates . Inhibition of urease activity can disrupt the metabolic processes of these organisms, particularly those that rely on urease for survival or pathogenicity .
Mode of Action
This compound acts as a urease inhibitor . It binds to the active site of the urease enzyme, preventing it from catalyzing the breakdown of urea . This inhibitory action disrupts the normal metabolic processes of urease-dependent organisms, potentially leading to their death or reduced virulence .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the urea cycle , specifically the hydrolysis of urea . By inhibiting urease, this compound prevents the breakdown of urea into ammonia and carbon dioxide . This can disrupt the nitrogen metabolism of urease-dependent organisms, affecting their growth and survival .
Pharmacokinetics
Given its role as a urease inhibitor, it’s likely that its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as its chemical structure, formulation, route of administration, and the specific characteristics of the organism it’s administered to .
Result of Action
At the molecular level, this compound’s inhibition of urease disrupts the normal metabolic processes of urease-dependent organisms . This can lead to a reduction in their growth and virulence, or even their death . At the cellular level, this compound’s action can affect various processes, including nitrogen metabolism, pH regulation, and pathogenicity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other chemicals or substances that can interact with this compound, and the specific characteristics of the urease-dependent organisms it’s targeting
Activité Biologique
Flurofamide has been shown to have a wide range of biological activities. It has been shown to inhibit the growth of a variety of bacteria, fungi, and protozoa. Additionally, this compound has been shown to inhibit the activity of enzymes involved in metabolic pathways, such as the proteasome and glycolysis.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in metabolic pathways, such as the proteasome and glycolysis. Additionally, this compound has been shown to alter the structure and function of proteins, as well as alter the activity of other enzymes. This compound has also been shown to affect the expression of genes involved in cell signaling pathways, as well as alter the expression of transcription factors.
Avantages Et Limitations Des Expériences En Laboratoire
The use of flurofamide in laboratory experiments offers a number of advantages. It is a highly potent and selective inhibitor of enzymes, making it a valuable tool in biochemical and physiological studies. Additionally, this compound can be synthesized using a variety of methods, making it easy to obtain in the laboratory. However, this compound also has a number of limitations. Its mechanism of action is not fully understood, and its effects on biological systems are not well characterized. Additionally, this compound can be toxic at high concentrations, and its use may require specialized safety protocols.
Orientations Futures
The use of flurofamide in scientific research is an active area of research, and there are a number of future directions that can be explored. These include further characterization of the mechanism of action and effects of this compound on biological systems, development of new synthesis methods, and exploration of the potential therapeutic applications of this compound. Additionally, further research into the use of this compound in laboratory experiments is needed to better understand its advantages and limitations.
Safety and Hazards
Propriétés
IUPAC Name |
N-diaminophosphoryl-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN3O2P/c8-6-3-1-5(2-4-6)7(12)11-14(9,10)13/h1-4H,(H5,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZFVMCWPLMLTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NP(=O)(N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN3O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045654 | |
| Record name | Flurofamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70788-28-2 | |
| Record name | N-(Diaminophosphinyl)-4-fluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70788-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flurofamide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070788282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flurofamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Flurofamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Flurofamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUROFAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/599XHU06GH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Flurofamide?
A1: this compound functions as a potent urease inhibitor. [, , ] It binds to the active site of urease, preventing the enzyme from hydrolyzing urea into ammonia (NH3) and carbon dioxide (CO2). [, , ]
Q2: What are the downstream effects of this compound's urease inhibition?
A2: By inhibiting urease, this compound reduces the production of ammonia. [, , ] This is particularly relevant in the context of infections with urease-positive bacteria like Ureaplasma species and Helicobacter pylori, where ammonia production contributes to pathogenesis. [, , , ] For example, in the context of Ureaplasma-induced hyperammonemia, this compound prevents the conversion of urea to ammonia, thereby lowering blood ammonia levels. []
Q3: Does this compound exhibit any effects beyond urease inhibition?
A3: While this compound is primarily known for its urease-inhibiting properties, some studies suggest it may influence bacterial chemotaxis, potentially through mechanisms independent of urease. [, ] Further research is needed to fully elucidate these effects.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C7H10FN2O2P, and its molecular weight is 204.14 g/mol. []
Q5: Is there spectroscopic data available for this compound?
A5: While the provided research papers do not delve into detailed spectroscopic characterization, basic spectroscopic data, such as UV-Vis absorbance and infrared (IR) spectra, would be valuable for analytical purposes and confirmation of the compound's structure.
Q6: Has the stability of this compound been investigated under various conditions?
A6: Limited information is available on the stability of this compound under different conditions. One study mentions that cell lysates retained a significant portion of urease activity after storage with this compound at 4°C for several days. [] Further research on the compound's stability in various solutions, temperatures, and light exposure would be beneficial.
Q7: How does this compound compare to other urease inhibitors in terms of potency?
A7: this compound demonstrates significantly greater potency compared to Acetohydroxamic Acid, another urease inhibitor. [] Studies highlight its effectiveness at nanomolar concentrations against Ureaplasma urealyticum. [, ]
Q8: What are the potential applications of this compound's catalytic properties?
A8: Beyond its potential as a therapeutic agent, this compound's potent urease inhibition makes it a valuable tool in biochemical research. It can be used to study the role of urease in various biological processes, including bacterial pathogenesis, nitrogen metabolism, and stone formation. [, , , ]
Q9: What in vitro and in vivo models have been used to evaluate this compound's efficacy?
A10: Various models have been employed to study this compound's effects. In vitro studies utilized pure bacterial cultures, cell lines, and enzyme assays. [, , , ] In vivo studies primarily focused on rodent models of infection with Ureaplasma species and Helicobacter species. [, , , , , ] Additionally, a ferret model investigated this compound's impact on Helicobacter mustelae infection. []
Q10: What are the key findings regarding this compound's efficacy in these models?
A11: this compound effectively reduced ammonia levels in a mouse model of Ureaplasma-induced hyperammonemia. [] In models of Helicobacter infection, this compound administration led to a decrease in bacterial load and attenuated gastritis severity. [, , , , ]
Q11: What information is available regarding the toxicity and safety profile of this compound?
A11: Data on this compound's toxicity and safety profile, particularly in humans, are limited in the provided research. Further investigation, including acute and chronic toxicity studies, is crucial before its clinical application.
Q12: Has this compound been investigated in clinical trials?
A12: The provided research does not mention any completed or ongoing clinical trials involving this compound.
Q13: What are the potential alternatives or substitutes for this compound?
A15: Acetohydroxamic acid is another urease inhibitor, although this compound has been shown to be more potent. [, ] The search for alternative urease inhibitors, possibly with improved pharmacological properties and safety profiles, remains an active area of research.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




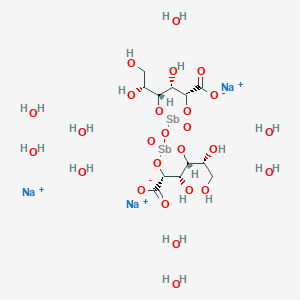
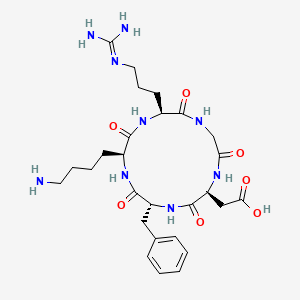
![[4-({6-[Allyl(methyl)amino]hexyl}oxy)-2-fluorophenyl](4-bromophenyl)methanone](/img/structure/B1662478.png)
